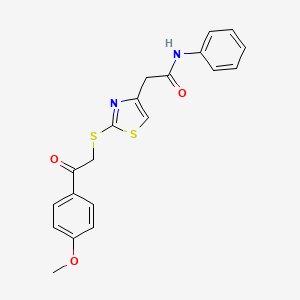
2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C20H18N2O3S2 and its molecular weight is 398.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-phenylacetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C17H20N2O3S2, with a molecular weight of approximately 364.5 g/mol. The compound features a thiazole ring , an acetamide group , and a methoxyphenyl moiety, which are critical for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O3S2 |
| Molecular Weight | 364.5 g/mol |
| Structural Features | Thiazole ring, Acetamide group, Methoxyphenyl group |
Biological Activity
Research indicates that derivatives of this compound exhibit significant biological activities, particularly in anti-inflammatory and anticancer contexts. Key findings include:
- Anti-inflammatory Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Molecular docking studies suggest that the structural components influence its binding affinity to COX-2, indicating potential as an anti-inflammatory agent.
- Anticancer Properties : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves induction of apoptosis and disruption of mitochondrial function.
- Antimicrobial Activity : Similar compounds have shown promising antibacterial properties, suggesting that this derivative may also possess antimicrobial effects. Further studies are needed to elucidate its spectrum of activity against specific pathogens.
Structure-Activity Relationships (SAR)
The unique combination of functional groups in this compound is believed to contribute to its biological activity. Comparative analysis with structurally similar compounds reveals insights into SAR:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-(4-chlorobenzyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide | Chlorobenzyl group instead of phenyl | Different biological activity profiles |
| N-(4-chlorobenzyl)-2-(2-((2-((3-hydroxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide | Hydroxy group replaces methoxy | Potentially alters solubility and reactivity |
These comparisons highlight the importance of specific functional groups in modulating the biological activity of thiazole derivatives.
Synthesis Methods
The synthesis of this compound generally involves multi-step reactions, including:
- Formation of the thiazole ring through condensation reactions.
- Introduction of the methoxyphenyl group via nucleophilic substitution.
- Final acetamide formation through acylation reactions.
These synthetic pathways are essential for optimizing yields and purities for further biological testing.
Case Studies
Several studies have investigated the biological activities of thiazole derivatives similar to this compound:
- Anticancer Activity : A study evaluated the cytotoxic effects on HT-29 colon cancer cells, finding significant inhibition at concentrations as low as 10 µM, with mechanisms involving apoptosis induction.
- Anti-inflammatory Effects : Another research focused on COX inhibition, demonstrating that thiazole derivatives can significantly reduce inflammation in animal models.
Propriétés
IUPAC Name |
2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-25-17-9-7-14(8-10-17)18(23)13-27-20-22-16(12-26-20)11-19(24)21-15-5-3-2-4-6-15/h2-10,12H,11,13H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHMHTXWXMDGIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














